REACTION_SMILES
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[CH3:14][O:15][c:16]1[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[Cl:25])[cH:20][cH:21]1.[Cl:27][CH2:28][Cl:29].[OH2:26].[OH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][OH:7].[cH:8]1[cH:9][cH:10][n:11][cH:12][cH:13]1>>[OH:1][CH2:2][CH2:3][N:4]([CH2:5][CH2:6][OH:7])[S:22]([c:19]1[cH:18][cH:17][c:16]([O:15][CH3:14])[cH:21][cH:20]1)(=[O:23])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCCNCCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccncc1
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Name
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|
Type
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product
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Smiles
|
COc1ccc(S(=O)(=O)N(CCO)CCO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |